CYP3A4 vs. CYP2C19/CYP2E1: Differential Inhibitory Activity in Human Liver Microsomes
The most differentiating quantitative feature is the compound's moderate selectivity for CYP3A4 over the other tested CYP isoforms. In human liver microsomes, the IC50 against CYP3A4 was 5,490 nM, which is approximately 9-fold lower (more potent) than the 50,000 nM values observed for both CYP2C19 and CYP2E1 [1]. This differential profile was established using the same assay format and laboratory (Amgen, curated in ChEMBL), making it a direct internal comparison.
| Evidence Dimension | CYP450 isoform inhibition potency |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 5,490 nM; CYP2C19 Ki = 50,000 nM; CYP2E1 IC50 = 50,000 nM |
| Comparator Or Baseline | Internal comparison between CYP3A4 and CYP2C19/CYP2E1 inhibition by the same compound. |
| Quantified Difference | CYP3A4 inhibition is approximately 9.1-fold more potent than CYP2C19 or CYP2E1 inhibition. |
| Conditions | Human liver microsomes; CYP3A4 assay with midazolam substrate (5 min preincubation); CYP2E1 assay with chlorzoxazone substrate (5 min preincubation); CYP2C19 assay with recombinant enzyme and 3-O-methylfluorescein substrate (3 min preincubation). |
Why This Matters
This differential CYP inhibition profile is the only quantitative differentiator for this compound, suggesting a preferred use case in ADME/Tox panels focusing on CYP3A4-related drug-drug interaction risks, where a broader, more potent inhibitor might be unsuitable.
- [1] BindingDB. BDBM50380527. CHEMBL2018913. Affinity Data for Inhibition of CYP2C19, CYP2E1, and CYP3A4. View Source
